molecular formula C16H14ClFN2O4S B4111040 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate

2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate

Cat. No. B4111040
M. Wt: 384.8 g/mol
InChI Key: UFAICOAMXFQPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which plays a crucial role in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.

Mechanism of Action

2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate selectively binds to and inhibits the activity of BTK, a key enzyme involved in the BCR signaling pathway. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate blocks the downstream signaling events that lead to B-cell proliferation and survival, ultimately leading to apoptosis of malignant B-cells.
Biochemical and physiological effects:
2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to selectively inhibit BTK activity, with no significant effects on other kinases in the same family. In addition, 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical models. 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration and allow for convenient dosing in preclinical models. However, one limitation of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the development of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate as a therapeutic agent for B-cell malignancies. One direction is the evaluation of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of next-generation BTK inhibitors with improved selectivity and pharmacokinetic properties may further enhance the therapeutic potential of this class of drugs.

Scientific Research Applications

2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate inhibits BCR signaling and induces apoptosis in B-cell lines and primary CLL cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate inhibits tumor growth and prolongs survival. These findings suggest that 2-chloro-6-fluorobenzyl N-(2-thienylcarbonyl)glycylglycinate may have therapeutic potential in the treatment of B-cell malignancies.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4S/c17-11-3-1-4-12(18)10(11)9-24-15(22)8-19-14(21)7-20-16(23)13-5-2-6-25-13/h1-6H,7-9H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAICOAMXFQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)CNC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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